3-Tetradecyne, 14,14-dimethoxy-
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Overview
Description
3-Tetradecyne, 14,14-dimethoxy- is an organic compound with the molecular formula C16H30O2 It is a derivative of tetradecyne, characterized by the presence of two methoxy groups at the 14th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecyne, 14,14-dimethoxy- typically involves the alkylation of tetradecyne with methoxy-containing reagents. One common method includes the reaction of tetradecyne with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 3-Tetradecyne, 14,14-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Tetradecyne, 14,14-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tetradecyne, 14,14-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tetradecyne, 14,14-dimethoxy- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Tetradecene, 14,14-dimethoxy-: Similar in structure but with a double bond instead of a triple bond.
14,14-Dimethoxy-3-tetradecene: Another isomer with different positioning of the double bond.
Uniqueness
3-Tetradecyne, 14,14-dimethoxy- is unique due to its triple bond, which imparts different chemical reactivity compared to its similar compounds. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
71566-61-5 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
14,14-dimethoxytetradec-3-yne |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4,7-15H2,1-3H3 |
InChI Key |
BBSSIKMLZWQKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
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